molecular formula C15H26N4O3S B3802471 2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide

2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide

Cat. No.: B3802471
M. Wt: 342.5 g/mol
InChI Key: GRTFRYCHINXOJD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The presence of these rings suggests that this compound might have biological activity, as both imidazole and pyrrolidine rings are found in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole and pyrrolidine rings in separate steps, followed by their connection via the propanamide linker. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains an imidazole ring and a pyrrolidine ring, which are both five-membered rings. The imidazole ring contains two nitrogen atoms, while the pyrrolidine ring contains one. These rings are connected by a propanamide linker .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. The imidazole and pyrrolidine rings might be susceptible to reactions with electrophiles, and the amide group could potentially be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its structure: it is likely to be solid at room temperature, and due to the presence of the polar amide group and the possibility of hydrogen bonding, it is likely to be soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain imidazole or pyrrolidine rings act by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)-N-(2-pyrrolidin-1-ylsulfonylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3S/c1-12(2)14-16-6-10-19(14)13(3)15(20)17-7-11-23(21,22)18-8-4-5-9-18/h6,10,12-13H,4-5,7-9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTFRYCHINXOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C(C)C(=O)NCCS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide
Reactant of Route 2
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2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide
Reactant of Route 3
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2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide
Reactant of Route 4
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2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide
Reactant of Route 5
Reactant of Route 5
2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide
Reactant of Route 6
2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide

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